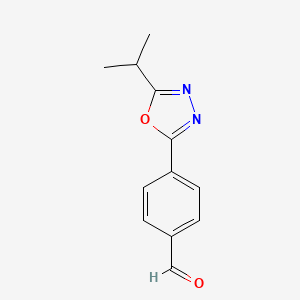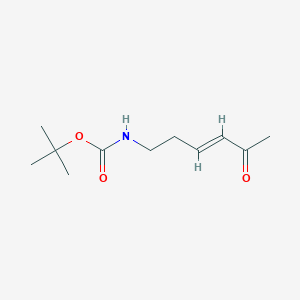
tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and an enone moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate enone precursor. One common method is the reaction of tert-butyl carbamate with 5-oxohex-3-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of flow microreactor systems has been reported to be efficient and sustainable for the production of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate involves its interaction with nucleophiles, leading to the formation of stable carbamate derivatives. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This compound can also act as a protecting group for amines, stabilizing them under various reaction conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the enone moiety.
tert-Butyl (4-bromobenzyl)carbamate: Contains a bromobenzyl group instead of the enone moiety.
tert-Butyl carbanilate: A phenyl carbamate with different reactivity due to the aromatic ring .
Uniqueness
tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate is unique due to its combination of a tert-butyl group and an enone moiety, which provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-[(E)-5-oxohex-3-enyl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-9(13)7-5-6-8-12-10(14)15-11(2,3)4/h5,7H,6,8H2,1-4H3,(H,12,14)/b7-5+ |
InChI Key |
SAXKJUBGQMNYGA-FNORWQNLSA-N |
Isomeric SMILES |
CC(=O)/C=C/CCNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C=CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



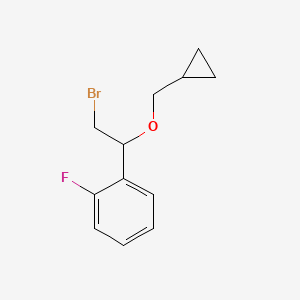

![3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13640015.png)

![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)
![3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B13640026.png)


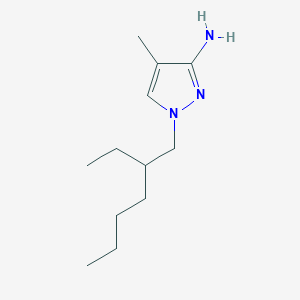
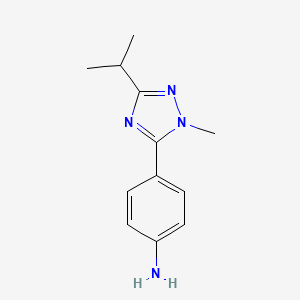
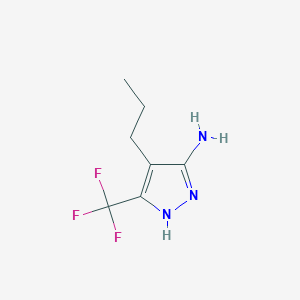
![1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
